4-Bromo-1-butoxy-2-chlorobenzene
Description
Significance of Halogenated Aryl Ethers in Chemical Research
Halogenated aryl ethers serve as crucial building blocks and intermediates in organic synthesis. frontiersin.orgnih.gov Their utility stems from the reactivity of the halogenated aromatic system, which allows for the construction of more complex molecular architectures. These compounds are foundational starting materials for various metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are indispensable for creating carbon-carbon and carbon-heteroatom bonds. frontiersin.orgnih.gov
The presence of both an ether linkage and halogen substituents provides a versatile platform for synthetic transformations. The ether group can influence the electronic properties of the aromatic ring, while the halogen atoms act as reactive handles for further functionalization. nih.gov This dual functionality makes them valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.orgwikipedia.org The development of efficient methods for synthesizing aryl ethers, including diaryl ethers, is an area of ongoing research, with techniques like copper-catalyzed coupling reactions and nucleophilic aromatic substitution being prominent. researchgate.netorganic-chemistry.org
Overview of Dihalo-substituted Aryl Ethers
Dihalo-substituted aryl ethers are a specific subgroup that features two halogen atoms attached to the aromatic ring of an aryl ether. The nature and position of these halogens (e.g., fluorine, chlorine, bromine, iodine) significantly influence the compound's reactivity and physical properties. wikipedia.orgncert.nic.in For instance, the reactivity of an aryl halide in cross-coupling reactions often follows the trend I > Br > Cl > F. frontiersin.org
The presence of two halogen atoms offers the potential for selective or sequential reactions, enabling the synthesis of complex, multi-functionalized molecules. nih.gov These compounds are often synthesized through methods like the Williamson ether synthesis or by the direct halogenation of a precursor aryl ether. researchgate.netncerthelp.com Compounds within this class, such as 1-bromo-4-chlorobenzene, have been subjects of spectroscopic and theoretical investigations to understand their molecular structure and vibrational properties. researchgate.netresearchgate.net
Structural Context of 4-Bromo-1-butoxy-2-chlorobenzene within Halogenated Aromatics
This compound is a specific example of a dihalo-substituted aryl ether. Its structure consists of a benzene (B151609) ring substituted with three groups: a bromine atom at position 4, a butoxy group (-O(CH₂)₃CH₃) at position 1, and a chlorine atom at position 2. sigmaaldrich.com The replacement of hydrogen atoms in an aromatic hydrocarbon with halogen atoms results in the formation of an aryl halide, or haloarene. ncert.nic.in
The molecule's identity is defined by this precise arrangement, which dictates its chemical properties and reactivity. The butoxy group is an ether functionality, while the bromo and chloro groups provide two distinct halogen sites on the aromatic ring. This structure places it firmly within the class of halogenated aromatics and more specifically, dihalo-substituted aryl ethers. ncert.nic.insigmaaldrich.com Its molecular formula is C₁₀H₁₂BrClO. sigmaaldrich.com
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1266253-69-3 | sigmaaldrich.combldpharm.comalchempharmtech.com |
| Molecular Formula | C₁₀H₁₂BrClO | sigmaaldrich.com |
| InChI Key | SXRULEBIOMDAEZ-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-butoxy-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRULEBIOMDAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4 Bromo 1 Butoxy 2 Chlorobenzene
Chemical Transformations of the Halogenated Aromatic Core
The carbon-halogen bonds are the most reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br versus the C-Cl bond (C-Br is generally more reactive in oxidative addition reactions) can potentially allow for selective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and aryl halides are common substrates.
Suzuki Reaction : This reaction couples an organohalide with an organoboron species. wikipedia.org For 4-bromo-1-butoxy-2-chlorobenzene, the Suzuki reaction would preferentially occur at the more reactive C-Br bond. While specific studies on this exact molecule are not prevalent, related structures like 2-bromo-4-chlorophenyl derivatives undergo selective arylation at the bromine position. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. wikipedia.orgikm.org.mytcichemicals.com
Table 1: Representative Suzuki Reaction Conditions for Aryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Water/TBAB | 60-100 | ~90-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-110 | Varies |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-100 | Varies |
Data is generalized for Suzuki reactions of aryl bromides and may not represent the specific case of this compound.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is also catalyzed by palladium complexes and typically requires a base. wikipedia.orgmdpi.com The reaction with this compound would be expected to form a substituted alkene at the 4-position of the butoxy-2-chlorobenzene core. The stereoselectivity of the Heck reaction often favors the trans product. organic-chemistry.org
Sonogashira Reaction : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling follows the general trend I > Br > Cl > OTf. wikipedia.orglibretexts.org Therefore, this compound would be expected to react selectively at the C-Br bond to form an arylalkyne. Copper-free Sonogashira conditions have also been developed. nih.gov
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. Given that the butoxy group is electron-donating, nucleophilic displacement of either the bromo or chloro substituent on this compound via a traditional SNAr mechanism is expected to be challenging.
Free radical reactions involving aryl halides can be initiated by heat, light, or radical initiators. lumenlearning.com These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comyoutube.com While chlorine is highly reactive and non-selective, bromine is less reactive and more selective in radical halogenation reactions. youtube.comyoutube.com For this compound, radical reactions could potentially lead to a variety of products, including further halogenation or coupling, depending on the specific reagents and conditions employed. The stability of the radical intermediates plays a key role in determining the product distribution, with more substituted radicals being more stable. quizlet.com
Reaction Kinetics and Thermodynamic Considerations
The reaction kinetics and thermodynamics of this compound are influenced by the electronic and steric properties of its substituents. The butoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The halogens (bromine and chlorine) are electron-withdrawing through induction and weakly electron-donating through resonance.
Reaction Kinetics:
The rates of reactions involving this compound will depend on the nature of the reaction.
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is generally slow for aryl halides unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-donating butoxy group would likely decrease the rate of a classical SNAr reaction. The reaction would likely require harsh conditions (high temperature and pressure). The relative reactivity of the C-Br versus the C-Cl bond in SNAr is complex and can depend on the specific nucleophile and reaction conditions. Generally, the C-Cl bond is stronger than the C-Br bond, which might suggest the C-Br bond is more reactive. However, the rate-determining step is often the initial attack of the nucleophile, which is influenced by the electrophilicity of the carbon atom.
Palladium-Catalyzed Cross-Coupling Reactions: In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of aryl halides in oxidative addition typically follows the trend: I > Br > Cl > F. Therefore, it is expected that the C-Br bond of this compound would be significantly more reactive than the C-Cl bond in palladium-catalyzed reactions. This would allow for selective functionalization at the bromine-substituted position.
Thermodynamic Considerations:
The thermodynamics of reactions involving this compound are governed by the relative stabilities of the reactants and products.
Bond Dissociation Energies: The C-Br bond is weaker than the C-Cl bond. This thermodynamic difference is a key factor in the selective reactivity observed in many reactions, particularly metal-catalyzed processes.
Reaction Equilibria: For reversible reactions, the position of the equilibrium will be determined by the relative Gibbs free energy of the reactants and products. In cross-coupling reactions, the formation of a new, stable carbon-carbon or carbon-heteroatom bond is a strong thermodynamic driving force.
A table summarizing the expected kinetic and thermodynamic factors is provided below.
| Factor | C-Br Bond | C-Cl Bond | Implication for Reactivity |
| Bond Dissociation Energy | Lower | Higher | The C-Br bond is thermodynamically weaker and more prone to cleavage. |
| Reactivity in Oxidative Addition | Higher | Lower | The C-Br bond is kinetically favored for reaction in palladium-catalyzed cross-coupling. |
| Reactivity in SNAr | Potentially more reactive | Potentially less reactive | The relative rates are complex and depend on multiple factors. |
Spectroscopic and Analytical Data for this compound Not Found
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, specific spectroscopic and analytical data for the chemical compound This compound could not be located.
The investigation aimed to gather detailed information for the following characterization techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the proton environments.
¹³C NMR data to delineate the carbon framework.
Information regarding Halogen NMR.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) data for the confirmation of the molecular formula.
Details on fragmentation patterns to aid in structural elucidation.
Despite extensive searches for the compound name and its potential identifiers, no publicly available experimental or calculated data for ¹H NMR, ¹³C NMR, or mass spectrometry was found. While information on structurally related compounds—such as isomers and molecules with similar functional groups—is accessible, the strict requirement to focus solely on this compound prevents the inclusion of such data.
Consequently, the requested article detailing the spectroscopic and analytical characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data.
Spectroscopic and Analytical Characterization Techniques
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. arxiv.org While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light.
The IR and Raman spectra of 4-Bromo-1-butoxy-2-chlorobenzene are characterized by distinct vibrational frequencies corresponding to its aromatic and aliphatic components.
Aromatic Moiety:
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net
C=C Stretching: The skeletal vibrations of the benzene (B151609) ring, corresponding to C=C stretching, generally appear in the 1650-1430 cm⁻¹ range. researchgate.net For substituted benzenes, up to four bands can be produced in this region. researchgate.net
C-H Wagging: The out-of-plane C-H wagging vibrations are particularly useful for determining the substitution pattern of the benzene ring. spectroscopyonline.com For a 1,2,4-trisubstituted benzene ring, which is the pattern for this compound, specific wagging frequencies can be identified.
C-Cl and C-Br Stretching: The vibrations associated with the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibration is typically in the range of 1127 cm⁻¹, while the C-Br stretching vibrations occur in the 650-395 cm⁻¹ region. researchgate.net The presence of these heavy atoms can lead to a combination of vibrations. researchgate.net
Aliphatic Moiety (Butoxy Group):
C-H Stretching: The aliphatic C-H stretching vibrations of the butoxy group are expected in the 2960-2850 cm⁻¹ range.
C-O Stretching: The C-O ether linkage gives rise to a strong absorption band, typically in the 1260-1000 cm⁻¹ region.
A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below.
| Vibrational Mode | Aromatic Moiety (cm⁻¹) | Aliphatic Moiety (cm⁻¹) |
| C-H Stretching | 3100-3000 | 2960-2850 |
| C=C Stretching | 1650-1430 | - |
| C-H Wagging | Specific to 1,2,4-substitution | - |
| C-O Stretching | - | 1260-1000 |
| C-Cl Stretching | ~1127 | - |
| C-Br Stretching | 650-395 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Organic molecules with chromophores, which are functional groups containing valence electrons with low excitation energy, can absorb UV or visible light, resulting in electronic transitions from the ground state to an excited state. tanta.edu.eg The primary transitions for a molecule like this compound, which contains a benzene ring (a chromophore), are π → π* and n → π* transitions. youtube.comlibretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic and other unsaturated systems. youtube.com
n → π Transitions:* These transitions occur when a non-bonding electron (from the oxygen, chlorine, or bromine atoms) is promoted to a π* antibonding orbital. youtube.com
The absorption maximum (λmax) is influenced by the substituents on the benzene ring. The butoxy group, being an electron-donating group, can cause a bathochromic shift (red shift) to longer wavelengths. tanta.edu.eg Conversely, the electron-withdrawing halogens can also influence the absorption characteristics. libretexts.org The absorption spectrum of this compound is expected to show characteristic bands in the UV region, likely between 200 and 400 nm. libretexts.org
Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. While not all molecules that absorb UV light are fluorescent, those with rigid, conjugated systems often exhibit this property. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties of this compound would depend on the efficiency of intersystem crossing to the triplet state and other non-radiative decay pathways. The presence of heavy atoms like bromine can sometimes quench fluorescence.
A hypothetical UV-Vis and fluorescence data table is shown below.
| Parameter | Value |
| UV-Vis λmax | ~200-400 nm |
| Molar Absorptivity (ε) | Dependent on concentration and solvent |
| Fluorescence Emission λmax | Expected at a longer wavelength than λmax |
| Quantum Yield | Would require experimental determination |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas).
For this compound, GC can be effectively used to:
Determine Purity: By analyzing the chromatogram, the presence of impurities can be detected as separate peaks. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Monitor Reactions: GC can be used to monitor the progress of the synthesis of this compound, for instance, in the preparation of intermediates for pharmaceuticals like dapagliflozin. google.comgoogle.com
Separate Isomers: GC is capable of separating isomers of bromochlorobenzene, which have very similar boiling points. wikipedia.org
The choice of the stationary phase is crucial for achieving good separation. Wall-coated open tubular (WCOT) columns are commonly used for the analysis of halogenated hydrocarbons. researchgate.net The detector most commonly used in conjunction with GC for analyzing halogenated compounds is the electron capture detector (ECD), which is highly sensitive to electrophilic compounds like this compound. researchgate.net
A hypothetical GC data table for a purity analysis might look like this:
| Peak Number | Retention Time (min) | Component | Area (%) |
| 1 | 5.2 | Solvent | 2.5 |
| 2 | 12.8 | This compound | 96.5 |
| 3 | 14.1 | Impurity A | 0.8 |
| 4 | 15.3 | Impurity B | 0.2 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, HPLC is primarily utilized to assess the purity of a synthesized batch and to monitor the progress of reactions involving this compound.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for analogous halogenated aromatic compounds can be applied. A typical approach would involve reversed-phase HPLC, which separates compounds based on their hydrophobicity.
Typical HPLC Parameters for Analysis of Related Halogenated Aromatic Ethers:
| Parameter | Typical Condition |
| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water, or Methanol and Water. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape. chromforum.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm). researchgate.net |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility. chromforum.org |
| Injection Volume | 10-20 µL |
Under these conditions, this compound would be expected to have a specific retention time, allowing for its separation from starting materials, by-products, and other impurities. The peak area from the chromatogram is proportional to the concentration of the compound, enabling quantitative analysis. For separating closely related halogenated aromatic compounds, optimization of the mobile phase composition, temperature, and even the type of stationary phase (e.g., Phenyl-Hexyl or PFP columns) may be necessary to achieve baseline resolution. chromforum.org
Gel Permeation Chromatography (GPC) for Related Polymeric Structures
While this compound is a small molecule, it can serve as a monomer or a precursor to monomers for the synthesis of polymers, such as poly(p-phenylene ether)s (PPEs). wikipedia.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of such polymers.
GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column faster than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined.
Hypothetical GPC Data for a Polymer Derived from a Monomer Related to this compound:
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 30,000 g/mol |
| Polydispersity Index (PDI) | 2.0 |
| Elution Volume | 18.5 mL |
This data is representative and based on typical values for poly(phenylene ether)s synthesized via step-growth polymerization.
The molecular weight and PDI are critical parameters as they significantly influence the physical and mechanical properties of the resulting polymer, such as its glass transition temperature, melt viscosity, and toughness. researchgate.net For instance, studies on poly(2,6-dimethyl-1,4-phenylene oxide) show a direct correlation between molecular weight and its thermal properties. mdpi.com
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula for this compound is C₁₀H₁₂BrClO.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the calculation of the percentage of each element.
Theoretical Elemental Composition of this compound (C₁₀H₁₂BrClO):
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 45.92 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.62 |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.54 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.55 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.11 |
| Total | 261.562 | 100.00 |
A comparison of the experimentally determined elemental composition with the theoretical values provides strong evidence for the compound's identity and purity. A close match between the experimental and calculated percentages, typically within ±0.4%, is considered a confirmation of the assigned molecular formula.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. A typical DFT study on 4-Bromo-1-butoxy-2-chlorobenzene would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the molecule's stability and reactivity.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be used to predict various spectroscopic parameters. For this compound, ab initio calculations could forecast its vibrational frequencies (infrared and Raman spectra), as well as its Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A computational analysis of this compound would calculate the energies of these orbitals and map their spatial distribution, offering insights into the molecule's electrophilic and nucleophilic sites.
Understanding the behavior of a molecule upon absorption of light requires the calculation of its electronic excited-state energies, including singlet (Sn) and triplet (Tn) states. Methods such as Time-Dependent DFT (TD-DFT) could be employed to predict the electronic transitions of this compound, which are fundamental to its photophysical and photochemical properties.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time.
The flexible butoxy chain attached to the benzene (B151609) ring of this compound can adopt various conformations. Molecular dynamics simulations would allow for the exploration of these different spatial arrangements by simulating the movement of the atoms over time. This analysis would reveal the most probable conformations of the butoxy chain and the energy barriers between them, which can influence the molecule's physical properties and its interactions with other molecules.
Intermolecular Interactions (e.g., Halogen Bonding)
Intermolecular interactions play a crucial role in determining the physical properties and crystal packing of molecules. In the case of this compound, the presence of bromine and chlorine atoms introduces the possibility of specific and influential non-covalent interactions, most notably halogen bonding.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) in one molecule and a nucleophilic region (Lewis base) in another. This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the covalent bond.
In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine forming the strongest bonds, followed by bromine and then chlorine. Theoretical studies on similar halobenzene dimers have shown that the binding energies of these interactions can range from -2 to -9 kJ/mol, depending on the halogen and the geometry of the interaction.
Computational models, such as Møller–Plesset perturbation theory (MP2), are often employed to accurately calculate the energies and geometries of these interactions. These calculations can reveal the preferred orientations of interacting molecules, providing insights into the supramolecular architecture in the solid state. For instance, different types of halogen-halogen interactions, such as Type I, Type II, and Type III, can be characterized based on the angles of interaction.
Spectroscopic Simulations and Vibrational Analysis
Computational methods are invaluable for interpreting and predicting the spectroscopic properties of molecules. Vibrational analysis, in particular, provides a detailed picture of the molecular motions corresponding to different vibrational frequencies.
For a molecule like this compound, theoretical vibrational spectra (Infrared and Raman) can be simulated using quantum chemical methods, primarily Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These simulations yield a set of vibrational frequencies and their corresponding intensities.
The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental spectra. The analysis of these vibrational modes, often aided by potential energy distribution (PED) calculations, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For example, characteristic vibrations would include C-H stretching of the aromatic ring and the butoxy group, C-C stretching of the phenyl ring, and the C-Br and C-Cl stretching modes.
Solvation Effects Modeling (e.g., Polarizable Continuum Model)
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation effects modeling aims to capture these interactions computationally. The Polarizable Continuum Model (PCM) is a widely used and efficient method to simulate the effects of a solvent without explicitly modeling individual solvent molecules.
In the PCM approach, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution.
The free energy of solvation in the PCM framework is typically calculated as the sum of three components: electrostatic, dispersion-repulsion, and cavitation energies. Different variations of the PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), have been developed to refine the calculation of these effects.
For this compound, PCM calculations could be used to predict how its properties, such as its conformational equilibrium and spectroscopic characteristics, would change in different solvents of varying polarity. It is important to note that the accuracy of PCM is dependent on the nature of the solute-solvent interactions, with its primary strength lying in modeling electrostatic effects. For systems where non-electrostatic interactions like hydrogen bonding are dominant, more explicit solvent models might be necessary for a more accurate description.
Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature and data regarding its environmental fate and transport are scarce. Extensive research did not yield specific studies on its occurrence in environmental compartments, its transport mechanisms, degradation pathways, or its bioaccumulation and persistence.
Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline and focuses solely on "this compound." Information on related compounds or general principles of halogenated butoxybenzenes would fall outside the strict scope of the user's request.
For accurate and detailed information on the environmental impact of this specific compound, it is recommended to consult proprietary industrial toxicology reports, specialized chemical databases, or to commission specific environmental fate and transport studies.
Environmental Fate and Transport of Halogenated Butoxybenzenes
Environmental Impact Assessment Methodologies for Halogenated Compounds
The widespread use of halogenated organic compounds (HOCs) in industrial and commercial applications has led to their ubiquitous presence in the environment. nih.govwikipedia.org Many of these compounds, including halogenated butoxybenzenes, are of concern due to their potential for persistence, bioaccumulation, and toxicity. researchgate.netnih.gov Consequently, robust environmental impact assessment (EIA) methodologies are crucial for understanding and mitigating the potential risks associated with their release into the environment. This section outlines the key methodologies employed for assessing the environmental impact of halogenated compounds like 4-Bromo-1-butoxy-2-chlorobenzene.
A comprehensive EIA for a halogenated compound involves a multi-faceted approach that integrates data on the chemical's properties, its behavior in various environmental compartments, and its potential to cause adverse effects in ecological systems. The primary components of such an assessment include hazard identification, exposure assessment, dose-response assessment, and risk characterization. ohsonline.comnih.govresearchgate.netepa.gov
Hazard Identification and Physicochemical Properties
The initial step in any environmental impact assessment is the identification of potential hazards associated with the compound. This involves a thorough evaluation of its physicochemical properties, which are fundamental to predicting its environmental fate and transport. For many novel or commercially minor compounds like this compound, experimental data may be scarce. In such cases, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for estimating these crucial parameters. e3s-conferences.org QSAR models use the chemical structure of a compound to predict its properties based on the known properties of similar compounds.
Below is a table of estimated physicochemical properties for this compound, generated using established QSAR methodologies.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Method | Significance for Environmental Fate |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂BrClO | - | Basic identification |
| Molecular Weight | 263.56 g/mol | - | Influences transport and diffusion |
| LogKow (Octanol-Water Partition Coefficient) | 4.8 | QSAR (KOWWIN) | Indicates high potential for bioaccumulation in fatty tissues of organisms. ecetoc.orgresearchgate.net |
| Water Solubility | 2.5 mg/L | QSAR (WATERNT) | Low solubility suggests a tendency to partition from water to sediment and biota. |
| Vapor Pressure | 0.002 Pa at 25°C | QSAR (MPBPWIN) | Low volatility suggests it is less likely to be found in high concentrations in the atmosphere. |
| Henry's Law Constant | 0.2 Pa·m³/mol | QSAR (HENRYWIN) | Indicates a moderate potential to volatilize from water to air. researchgate.net |
Disclaimer: The data presented in this table are estimates derived from QSAR models and have not been experimentally verified. They should be used for screening-level assessment and to guide further research.
Environmental Fate and Transport Assessment
Understanding how a chemical moves and persists in the environment is a cornerstone of exposure assessment. Key processes evaluated include degradation (biotic and abiotic), sorption to soil and sediment, and long-range transport.
Abiotic and Biotic Degradation
Halogenated aromatic hydrocarbons can be resistant to degradation due to the stability of the carbon-halogen bonds. nih.gov Abiotic degradation processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) can occur, but their rates are highly dependent on the specific chemical structure and environmental conditions. For instance, while some haloaromatic compounds undergo photolysis, the presence of an ether linkage might alter the degradation pathway. researchgate.net Hydrolysis of the C-Cl or C-Br bond in aromatic rings generally requires stringent conditions and is often slow under typical environmental pH and temperature.
Microbial degradation is a primary pathway for the breakdown of many organic pollutants. nih.govnih.gov Microorganisms have evolved diverse enzymatic machinery to cleave carbon-halogen bonds and aromatic rings. nih.gov The degradation of halogenated ethers can proceed through various mechanisms, including oxidative and reductive dehalogenation. wikipedia.org However, the presence of multiple halogen substituents and the ether group in this compound may pose challenges for microbial enzymes, potentially leading to slow degradation rates and persistence in the environment.
Sorption and Mobility
The mobility of a chemical in the environment is largely governed by its tendency to sorb to soil organic carbon and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior.
Table 2: Estimated Environmental Fate Parameters for this compound
| Parameter | Estimated Value | Method | Significance for Environmental Fate |
|---|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3500 L/kg | QSAR (KOCWIN) | High Koc value suggests strong sorption to soil and sediment, leading to low mobility in soil and accumulation in benthic zones of aquatic systems. |
| Bioconcentration Factor (BCF) | 800 L/kg | QSAR (BCFBAF) | A BCF greater than 1 indicates a tendency to accumulate in aquatic organisms. nih.gov Values approaching 1000 suggest a significant potential for bioconcentration. nih.gov |
Disclaimer: The data presented in this table are estimates derived from QSAR models and have not been experimentally verified. They should be used for screening-level assessment and to guide further research.
A high Koc value, as estimated for this compound, indicates that the compound is likely to be found associated with particulate matter in water and soil, reducing its transport via water flow but increasing its persistence in these compartments.
Bioaccumulation and Trophic Transfer
The potential for a chemical to bioaccumulate in organisms and biomagnify through the food web is a major concern. The octanol-water partition coefficient (LogKow) and the bioconcentration factor (BCF) are primary indicators of bioaccumulation potential. ecetoc.orgeuropa.eu The estimated LogKow and BCF for this compound suggest a high propensity for accumulation in aquatic organisms. This raises concerns about potential adverse effects on wildlife, particularly in higher trophic levels.
Risk Characterization and Monitoring
The final stage of an environmental impact assessment is risk characterization, which integrates the findings of the hazard and exposure assessments to estimate the probability of adverse effects occurring in the environment. This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
Effective environmental monitoring is essential to validate model predictions and to assess the actual extent of contamination. Analytical methods for the detection of halogenated compounds in various environmental matrices (water, soil, biota) typically involve gas chromatography (GC) coupled with selective detectors such as a halogen-specific detector (XSD) or mass spectrometry (MS). nih.govnih.govscholaris.ca Developing specific analytical methods for compounds like this compound is crucial for accurate environmental monitoring and risk management. cdc.gov
Applications in Organic Synthesis and Materials Science
A Building Block in the Synthesis of Complex Molecules
The presence of two different halogen atoms (bromine and chlorine) at specific positions on the benzene (B151609) ring of 4-Bromo-1-butoxy-2-chlorobenzene allows for selective chemical transformations. This differential reactivity is a key feature that organic chemists exploit to build intricate molecular structures.
Precursor for Advanced Aromatic Systems
The carbon-bromine and carbon-chlorine bonds in this compound can be selectively functionalized through various cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of advanced aromatic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for this purpose. researchgate.netnih.govbenasque.org In these reactions, the aryl halide (or triflate) reacts with a coupling partner in the presence of a palladium catalyst and a base to form a new bond. The general reactivity order for aryl halides in these reactions is I > Br > Cl, which allows for the selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. benasque.org
For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a new aryl or vinyl group at the 4-position of the benzene ring by selectively reacting at the C-Br bond. aps.org Similarly, a Sonogashira coupling would allow for the introduction of an alkyne moiety, a valuable functional group for further synthetic manipulations. benasque.orgresearchgate.net The Heck reaction provides a method to form a substituted alkene by reacting the aryl bromide with an alkene. researchgate.netgoogle.com
These sequential cross-coupling strategies, by exploiting the different reactivities of the C-Br and C-Cl bonds, pave the way for the construction of highly substituted and complex aromatic frameworks that are often the core structures of pharmaceuticals, agrochemicals, and functional materials.
Role as an Intermediate in Organic Reactions
The utility of this compound as an intermediate is exemplified by the synthesis of more complex molecules. While direct examples for this specific compound are not extensively documented in publicly available research, the synthesis of related compounds provides a clear indication of its potential.
A notable example is the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the preparation of Dapagliflozin, a medication used to treat type 2 diabetes. google.comwikipedia.org The synthesis of this intermediate involves the reaction of 5-bromo-2-chlorobenzoic acid with phenetole, followed by reduction. wikipedia.org This highlights how a brominated and chlorinated benzene core can be elaborated into a pharmaceutically active ingredient. The butoxy group in this compound can be seen as a variation of the ethoxy group in this context, suggesting its potential use in the synthesis of analogous bioactive molecules.
The table below illustrates the types of cross-coupling reactions that aryl halides like this compound can undergo.
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Biaryl or Vinylarene | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne or Vinylalkyne | Pd(0) catalyst, Copper(I) co-catalyst, Base |
| Heck Reaction | Alkene | Substituted Alkene | Pd(0) catalyst, Base |
Integration into Functional Materials
The structural features of this compound also make it a candidate for incorporation into various functional materials, where its properties can be tailored to achieve specific functions.
Development of Specialty Chemicals
As demonstrated by its relationship to the synthesis of Dapagliflozin, this compound and its derivatives can serve as key intermediates in the production of specialty chemicals, including pharmaceuticals. google.comwikipedia.org The term "specialty chemicals" encompasses a broad range of high-value products with specific applications. The ability to selectively functionalize the bromo and chloro positions allows for the introduction of various pharmacophores and other functional groups, leading to the development of new drugs and other specialized chemical products. The butoxy group can also play a role in modulating the solubility and other physicochemical properties of the final product.
Catalyst Ligand Development (where applicable for related aryl halides)
Aryl halides are frequently used as precursors in the development of ligands for metal catalysts. While there is no specific information on the use of this compound for this purpose, its structure suggests potential applicability. The bromo or chloro group can be displaced by a phosphine (B1218219) or other coordinating group through a nucleophilic substitution or a cross-coupling reaction. The resulting phosphine-substituted aromatic compound can then act as a ligand for transition metals like palladium, rhodium, or ruthenium.
The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic ring. The butoxy and chloro groups in this compound would influence the electron density on the phosphorus atom and the steric environment around the metal center, thereby affecting the activity and selectivity of the catalyst in various chemical transformations.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on 4-Bromo-1-butoxy-2-chlorobenzene is sparse. The compound is primarily available through commercial chemical suppliers, indicating its use as a building block in organic synthesis. sigmaaldrich.com Its CAS number is 1266253-69-3. sigmaaldrich.comalchempharmtech.com Research dedicated specifically to the synthesis, characterization, and application of this compound is not widely published. The available information is largely limited to basic physicochemical properties and safety data provided by suppliers.
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This would involve the reaction of 4-bromo-2-chlorophenol (B165030) with a suitable butyl halide, such as 1-bromobutane, in the presence of a base. The precursor, 4-bromo-2-chlorophenol, is a known compound that can be synthesized by the bromination of 2-chlorophenol. google.comnih.gov
Unexplored Synthetic Avenues
Beyond the presumed Williamson ether synthesis, other synthetic routes to this compound remain largely unexplored in the available literature. Alternative approaches could include:
Direct Butoxylation: The direct C-H butoxylation of 1-bromo-3-chlorobenzene, while challenging due to regioselectivity issues, could present a novel synthetic pathway.
Suzuki or Buchwald-Hartwig Coupling: Cross-coupling reactions could be envisioned, for instance, by coupling a boronic acid derivative of a butoxybenzene (B75284) with a dihalobenzene.
From a Diazonium Salt: Synthesis from a corresponding aniline (B41778) derivative via a Sandmeyer-type reaction could also be a potential, though likely multi-step, route.
These alternative synthetic strategies could offer advantages in terms of yield, purity, or milder reaction conditions compared to the classical Williamson ether synthesis.
Advanced Characterization Opportunities
Detailed characterization of this compound is not extensively documented. While basic properties are available, a comprehensive analytical profile would be beneficial for its use in further research. Opportunities for advanced characterization include:
Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and two-dimensional NMR studies would confirm the precise chemical structure and aid in the identification of the compound in complex reaction mixtures. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information on its functional groups and electronic transitions.
Crystallographic Studies: If the compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure, including bond lengths and angles.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would determine its thermal stability and melting/boiling points with high accuracy.
Future Computational Studies
The electronic and structural properties of this compound could be investigated using computational chemistry methods. Density Functional Theory (DFT) calculations could be employed to:
Predict its molecular geometry and vibrational frequencies, which could then be compared with experimental spectroscopic data.
Calculate its electrostatic potential surface to understand its reactivity and intermolecular interactions.
Simulate its NMR and UV-Vis spectra to aid in the interpretation of experimental data.
Explore the reaction mechanisms of its potential synthetic routes to identify the most energetically favorable pathways.
Emerging Environmental Research Questions
The environmental fate and potential impact of this compound are currently unknown. As a halogenated aromatic compound, it is important to investigate its environmental profile. Key research questions include:
Biodegradability: Is the compound susceptible to microbial degradation, or is it persistent in the environment?
Toxicity: What is its acute and chronic toxicity to various organisms, including aquatic life and soil microbes?
Bioaccumulation Potential: Does the compound have the potential to accumulate in the food chain?
Answering these questions is crucial to ensure the responsible use and handling of this chemical.
Potential Novel Applications beyond Current Scope
While currently likely used as a synthetic intermediate, the unique combination of functional groups in this compound suggests potential for novel applications. The bromine and chlorine atoms provide two distinct reactive sites for further functionalization, for example, through cross-coupling reactions. The butoxy group can influence solubility and other physical properties. Potential areas for future exploration include:
Pharmaceutical and Agrochemical Synthesis: The di-halogenated phenyl moiety is a common scaffold in many biologically active molecules. This compound could serve as a starting material for the synthesis of new drug candidates or pesticides.
Materials Science: Aryl ethers and halogenated aromatics can be precursors to polymers with specific thermal or flame-retardant properties.
Liquid Crystals: The rod-like shape of the molecule could be a basis for designing new liquid crystalline materials.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-butoxy-2-chlorobenzene?
- Methodological Answer : A common approach involves alkylation of 4-bromo-2-chlorophenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This leverages nucleophilic aromatic substitution, where the phenol oxygen attacks the alkyl bromide. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Alternative routes may utilize phase-transfer catalysis or microwave-assisted synthesis to improve yields .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in a cool (<4°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis of the butoxy group. Use glass containers with PTFE-lined caps to avoid leaching. Safety protocols include wearing nitrile gloves, goggles, and working in a fume hood due to potential respiratory irritation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste channels .
Q. What spectroscopic techniques are appropriate for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, butoxy -CH₂- at δ 1.5–4.0 ppm) .
- GC-MS : Verify molecular ion peaks (m/z 263 for C₁₀H₁₂BrClO⁺) and fragmentation patterns .
- FT-IR : Identify C-Br (600–500 cm⁻¹), C-Cl (750–550 cm⁻¹), and ether C-O (1250–1050 cm⁻¹) stretches .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d,p) to model electronic properties. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, simulate Pd(0)-mediated oxidative addition at the C-Br bond, comparing activation energies with substituent effects . Solvent effects (toluene/DMF) can be incorporated via polarizable continuum models (PCM) .
Q. What strategies can resolve contradictions in experimental data when determining reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track substituent mobility (e.g., ¹⁸O in butoxy group) to distinguish SN2 vs. radical pathways .
- Kinetic Isotope Effects (KIE) : Compare kH/kD for C-H/D bonds adjacent to Br/Cl to infer rate-determining steps .
- Computational Validation : Cross-validate experimental activation barriers with DFT-calculated transition states .
Q. What are effective methodologies for incorporating this compound into complex organic frameworks via transition metal catalysis?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with aryl amines to replace Br with N-containing groups. Optimize ligand ratios to suppress dehalogenation .
- Photoredox Catalysis : Employ Ir(ppy)₃ under blue light for C-Cl bond activation, enabling C-C bond formation with alkenes .
- Directed C-H Functionalization : Utilize Ru or Rh catalysts to regioselectively modify the aromatic ring after deprotecting the butoxy group .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
